

# Application Note: Enzymatic Hydrolysis of Sinigrin with Myrosinase

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## Compound of Interest

Compound Name: Sinigrin (Standard)

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## Introduction

Sinigrin, a glucosinolate found in plants of the Brassicaceae family, undergoes enzymatic hydrolysis by myrosinase to produce biologically active compounds, most notably allyl isothiocyanate (AITC), glucose, and sulfate.[1][2] AITC is of significant interest in drug development due to its potential anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This application note provides a detailed protocol for the enzymatic hydrolysis of sinigrin and subsequent quantification of the reaction products.

## Principle of the Reaction

Myrosinase ( $\beta$ -thioglucosidase glucohydrolase, EC 3.2.1.147) catalyzes the cleavage of the thioglucosidic bond in sinigrin. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate.[1][5] The reaction is influenced by factors such as pH and temperature, with neutral pH generally favoring the formation of AITC.[1][3]

## Data Summary

The following table summarizes key quantitative data for the enzymatic hydrolysis of sinigrin with myrosinase, compiled from various studies.

Parameter	Optimal Value/Range	Method of Determination	Reference(s)
pH	6.5 - 8.0	Spectrophotometric, HPLC	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Temperature	30°C - 50°C	Spectrophotometric, HPLC	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Sinigrin Concentration	0.2 mM - 1.0 mM	Spectrophotometric, HPLC	<a href="#">[6]</a> <a href="#">[9]</a>
Myrosinase Activity Unit	One unit releases 1.0 µg of glucose per minute.	Glucose Assay	<a href="#">[6]</a>
Detection Wavelength (Sinigrin)	227 nm	UV-Vis Spectroscopy	<a href="#">[9]</a> <a href="#">[10]</a>
Detection Wavelength (AITC)	246 nm	HPLC	<a href="#">[11]</a>

## Experimental Protocols

This section details the methodologies for performing the enzymatic hydrolysis of sinigrin and quantifying the primary products.

### Protocol 1: Enzymatic Hydrolysis of Sinigrin

This protocol is adapted from established methods for myrosinase activity assays.[\[6\]](#)[\[9\]](#)

Materials:

- Sinigrin (from a commercial source like Sigma-Aldrich)
- Myrosinase (crude extract or purified)
- Sodium phosphate buffer (100 mM, pH 6.5)
- EDTA (1 mM)

- $\text{MgCl}_2$  (3 mM)
- Deionized water
- Heating block or water bath
- Microcentrifuge
- Vortex mixer

Procedure:

- **Prepare the Reaction Mixture:** In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
  - 250  $\mu\text{L}$  of myrosinase extract
  - 750  $\mu\text{L}$  of sodium phosphate buffer (100 mM, pH 6.5)
  - 1  $\mu\text{L}$  of 1 M EDTA (final concentration 1 mM)
  - 3  $\mu\text{L}$  of 1 M  $\text{MgCl}_2$  (final concentration 3 mM)
  - 1  $\mu\text{L}$  of 1 M Sinigrin stock solution (final concentration 1 mM)
- **Incubation:** Incubate the reaction mixture at 37°C for 15-30 minutes.[\[6\]](#)[\[9\]](#)
- **Stop the Reaction:** Terminate the reaction by heating the mixture at 100°C for 5 minutes.[\[6\]](#)
- **Sample Preparation for Analysis:** Centrifuge the mixture at 25,000 x g for 10 minutes at 4°C to pellet any precipitate.[\[6\]](#) The supernatant can then be used for the quantification of glucose and/or allyl isothiocyanate.

## Protocol 2: Quantification of Glucose using a Glucose Oxidase Assay

This method is a common approach to determine myrosinase activity by measuring the amount of released glucose.[\[6\]](#)[\[9\]](#)

**Materials:**

- Supernatant from Protocol 1
- Glucose (HK) Assay Kit (e.g., from Sigma-Aldrich)
- Microplate reader

**Procedure:**

- Follow the instructions provided with the commercial glucose assay kit.
- Use the supernatant from the hydrolysis reaction as the sample.
- Measure the absorbance at the wavelength specified by the kit manufacturer.
- Calculate the amount of glucose released using a standard curve prepared with known concentrations of glucose.
- Myrosinase activity can be expressed as  $\mu\text{g}$  of glucose released per minute under the specified assay conditions.[\[6\]](#)

## Protocol 3: Quantification of Allyl Isothiocyanate (AITC) by HPLC

This protocol provides a method for the direct quantification of AITC using High-Performance Liquid Chromatography (HPLC).[\[11\]](#)

**Materials:**

- Supernatant from Protocol 1 (may require extraction)
- Allyl isothiocyanate standard
- Methanol (HPLC grade)
- Water (HPLC grade)

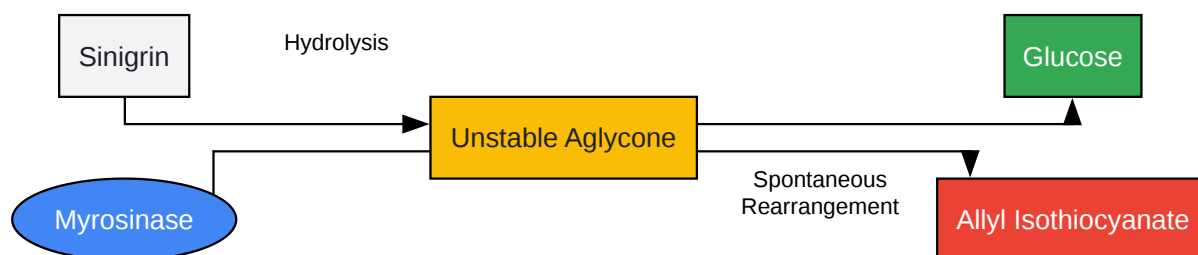
- HPLC system with a C18 column and UV detector

Procedure:

- Sample Preparation: Depending on the sample matrix, a liquid-liquid extraction of the supernatant with a solvent like dichloromethane may be necessary to isolate the AITC.[8]
- Chromatographic Conditions:
  - Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 30:70 v/v).[11]
  - Flow Rate: 0.5 mL/min.[11]
  - Column: C18 column.[11]
  - Detection: UV detector at 246 nm.[11]
  - Injection Volume: 20  $\mu$ L.[11]
- Quantification:
  - Prepare a standard curve by injecting known concentrations of AITC standard.
  - Inject the prepared sample.
  - Identify the AITC peak based on the retention time of the standard.
  - Quantify the amount of AITC in the sample by comparing its peak area to the standard curve.

## Visualizations

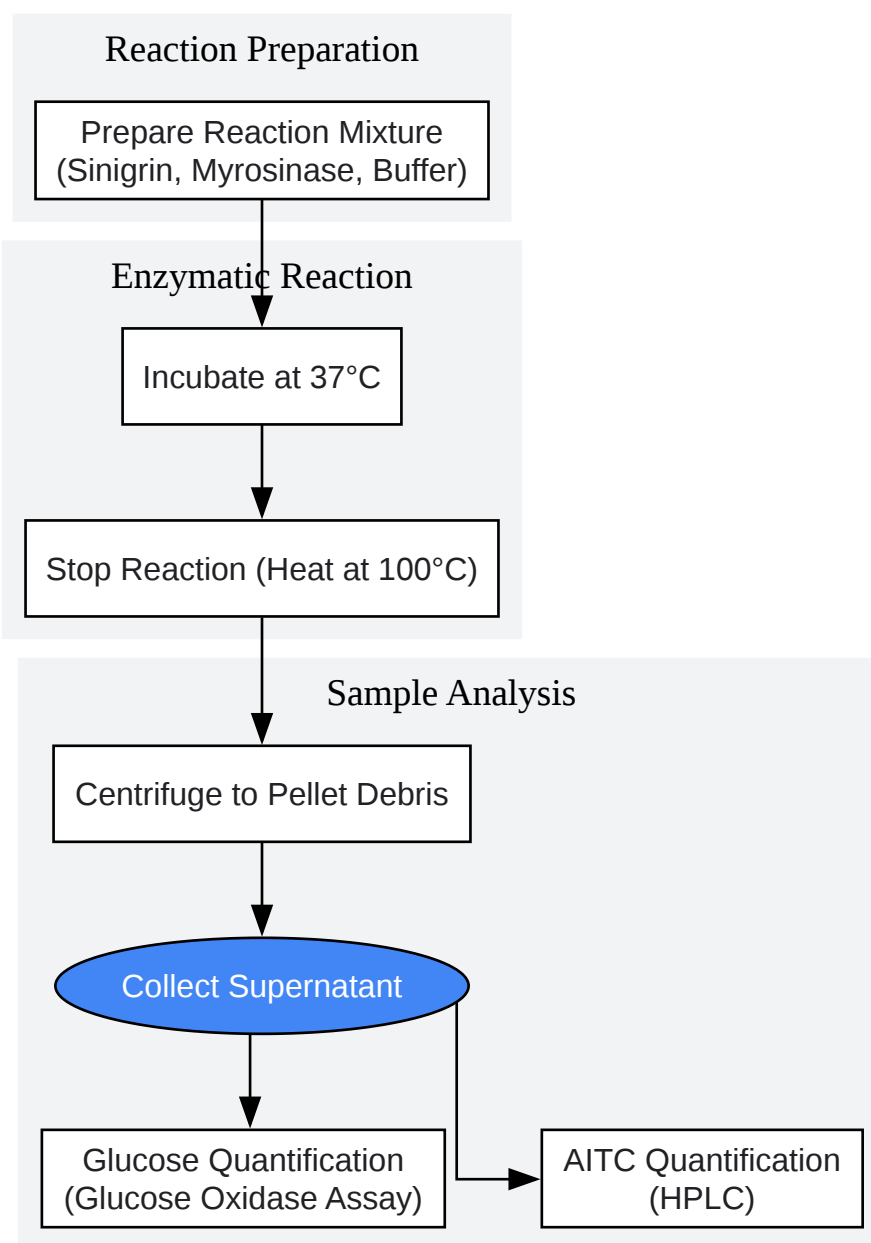
### Signaling Pathway of Sinigrin Hydrolysis



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Caption: Enzymatic hydrolysis of sinigrin by myrosinase.

## Experimental Workflow for Sinigrin Hydrolysis and Analysis



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Caption: Workflow for sinigrin hydrolysis and product analysis.

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## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin | MDPI [mdpi.com]
- 5. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7.2. Myrosinase Activity Assay [bio-protocol.org]
- 7. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium *Shewanella baltica* Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. ojs.openagrar.de [ojs.openagrar.de]
- 11. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Enzymatic Hydrolysis of Sinigrin with Myrosinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615807#protocol-for-enzymatic-hydrolysis-of-sinigrin-with-myrosinase]

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